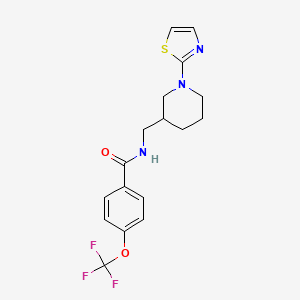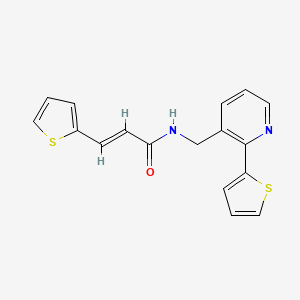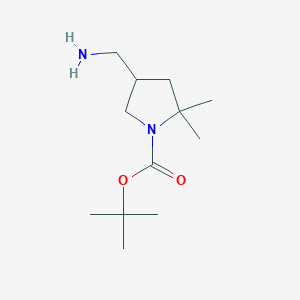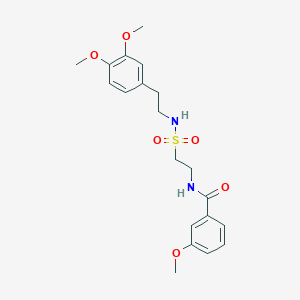
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B cell receptor signaling. In
科学的研究の応用
Disposition and Metabolism in Humans
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, closely related to the chemical structure , underscores its potential in treating insomnia. The compound exhibited almost complete elimination over a nine-day period, primarily via feces, with notable metabolism into several metabolites, suggesting its effective biotransformation in humans (Renzulli et al., 2011).
Anti-Arrhythmic Activity
Research into piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives has revealed significant anti-arrhythmic activity. This highlights the compound's potential utility in developing new therapeutic agents for arrhythmia treatment (Abdel‐Aziz et al., 2009).
Anti-Inflammatory and Analgesic Agents
A study on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the diverse therapeutic applications of these compounds. The findings suggest their potential in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds with receptors, such as the CB1 cannabinoid receptor, provide valuable insights into drug-receptor dynamics, aiding in the rational design of new therapeutic molecules (Shim et al., 2002).
Antimicrobial Activity
Compounds derived from N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethoxy)benzamide have been studied for their antimicrobial properties, suggesting their potential in combating microbial resistance and developing new antimicrobial agents (Anuse et al., 2019).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to thiazole and piperidine moieties .
Mode of Action
Based on its structural features, it might interact with its targets via hydrogen bonding, hydrophobic interactions, or π-π stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Thiazole and piperidine derivatives have been associated with various biological activities, suggesting that this compound could potentially influence multiple pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group might enhance the compound’s metabolic stability, while the piperidine and thiazole moieties could potentially influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities associated with thiazole and piperidine derivatives, the compound could potentially exert a range of effects depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its interaction with targets could be affected by pH. Similarly, temperature could influence the compound’s solubility and diffusion rate .
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)25-14-5-3-13(4-6-14)15(24)22-10-12-2-1-8-23(11-12)16-21-7-9-26-16/h3-7,9,12H,1-2,8,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLZMBQLZNHJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855099.png)

![(2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2855103.png)
![N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855104.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2855105.png)

![5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855110.png)

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2855112.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-isopropylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855114.png)


